6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Overview
Description
“6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” is a chemical compound with the molecular formula C5H3ClN4O . It is a member of the triazolo[4,3-b]pyridazine class of compounds .
Synthesis Analysis
The synthesis of similar triazole compounds involves aromatic nucleophilic substitution . For example, a compound was synthesized by chlorination at 70-75°C, and a higher temperature decreased its yield . The key intermediate was prepared by reaction with NH2NHCO2C2H5 in 1-butanol .Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The exact molecular structure of “6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” would require more specific information or computational chemical data .Chemical Reactions Analysis
Triazole compounds are known for their versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors . They have been synthesized as potential antiviral and antimicrobial agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.55652 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional information or resources .Scientific Research Applications
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- Methods of Application : The compounds are synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The physicochemical and energetic properties of the resulting compounds are then measured or calculated .
- Results or Outcomes : Some of these compounds exhibit excellent insensitivity toward external stimuli and good calculated detonation performance . Others show superior thermostability .
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- Methods of Application : The specific compound 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides was obtained by the reaction of 6-chloro-7-methyl-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide with some 2-hydrazinopyridines .
- Results or Outcomes : Preliminary screening data indicated that these compounds exhibited moderate activity .
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- Summary of Application : Certain [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized and exhibit properties that suggest strong possibilities for applications as primary explosives .
- Methods of Application : These compounds were synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results or Outcomes : Compounds 14, 17, and 19 are very sensitive but exhibit excellent calculated detonation performance . These features suggest strong possibilities for applications as primary explosives .
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- Summary of Application : The azo compound 10 has a significant potential as a heat-resistant explosive .
- Methods of Application : The compound was synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results or Outcomes : Compound 10 has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance .
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- Methods of Application : A series of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides was obtained by the reaction of 6-chloro-7-methyl-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide with some 2-hydrazinopyridines .
- Results or Outcomes : Preliminary screening data indicated that these compounds exhibited moderate or fairly high anti-HIV activity and moderate anticancer activity .
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Synthesis of [1,2,4]triazolo[1,5-a]pyridine Skeleton
- Summary of Application : The [1,2,4]triazolo[1,5-a]pyridine skeleton is commonly synthesized using N-(2-pyridyl)amidines .
- Methods of Application : Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used for the oxidative cyclization .
- Results or Outcomes : This method provides a common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton .
Future Directions
The future directions for “6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” and similar compounds could involve further exploration of their potential biological activities. For instance, triazole compounds have been synthesized as potential antiviral and antimicrobial agents , and they could be further studied for these and other potential applications.
properties
IUPAC Name |
6-chloro-2-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-10-6(12)11-5(9-10)3-2-4(7)8-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZYQQYVGWIFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C(=N1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629491 | |
Record name | 6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
CAS RN |
65866-54-8 | |
Record name | 6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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